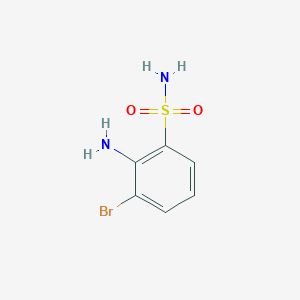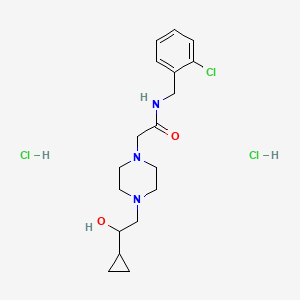
N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide” appears to contain several functional groups, including a piperidine ring, a carbonyl group, a benzyl group, a trifluoromethyl group, and a benzenesulfonamide group . These groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would likely show the piperidine ring attached to the benzyl group via a carbonyl linkage. The benzenesulfonamide group would be attached to the benzyl group, and the trifluoromethyl group would be attached to the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar sulfonamide and carbonyl groups in this compound could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Glycosylation Enhancers
The compound N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide is related to a class of chemicals that can significantly enhance the synthesis of glycosides. Research indicates that 1-benzenesulfinyl piperidine, when used in conjunction with trifluoromethanesulfonic anhydride, forms a potent thiophile for activating thioglycosides. This method facilitates the low-temperature conversion of thioglycosides to glycosyl triflates, which are then rapidly transformed into glycosides with good yield and selectivity (Crich & Smith, 2001).
Carbonic Anhydrase Inhibitors
Another significant area of research application for sulfonamide-based compounds, similar to this compound, is their role as carbonic anhydrase inhibitors. Studies have shown that benzenesulfonamides incorporating various moieties, such as aroylhydrazone and piperidinyl, exhibit potent inhibition of human carbonic anhydrase isozymes, including those associated with tumor cells. These inhibitors display low nanomolar activity and could be relevant for the development of anticancer agents (Alafeefy et al., 2015).
Cholinesterase Inhibitors
Further studies highlight the potential of N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives as cholinesterase inhibitors. These compounds have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play crucial roles in neurodegenerative diseases. This suggests their potential application in treating conditions such as Alzheimer's disease (Khalid, 2012).
Phospholipase A2 Inhibitors
Sulfonamides bearing the piperidine nucleus have also been explored for their inhibitory effects on membrane-bound phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. Compounds with specific structural features have demonstrated potent inhibitory activity, suggesting their utility in developing anti-inflammatory agents (Oinuma et al., 1991).
Antioxidant and Enzyme Inhibition
Further research into sulfonamides incorporating triazine moieties has revealed their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These findings indicate potential applications in managing oxidative stress and diseases associated with enzyme dysregulation (Lolak et al., 2020).
Eigenschaften
IUPAC Name |
N-[[4-(piperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c21-20(22,23)17-5-4-6-18(13-17)29(27,28)24-14-15-7-9-16(10-8-15)19(26)25-11-2-1-3-12-25/h4-10,13,24H,1-3,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPIJCVCGFIQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2994651.png)








![4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994666.png)


